2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione
Description
Introduction to 2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione
Chemical Identity and Nomenclature
2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione is a heterocyclic compound characterized by a spiro junction connecting a 2,3-dihydrobenzothiopyran ring and an imidazolidine-2',5'-dione (hydantoin) moiety. Its IUPAC name, spiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione, reflects the bicyclic structure and functional groups. Key identifiers include:
The compound exists as a powder with a melting point of 222–227°C and is stored at room temperature . Its structure features a thiochromene ring (a sulfur-containing analog of chromene) fused to a hydantoin ring through a single atom (spiro junction) .
Historical Development of Spiro-Hydantoin Derivatives
Spiro-hydantoin derivatives emerged as structural modifications of hydantoins to enhance bioactivity and conformational stability. Key milestones include:
The Bucherer-Bergs reaction remains pivotal in synthesizing hydantoins, including spiro variants. This multicomponent reaction involves cyanohydrins and ammonium carbonate to form hydantoin rings . For spiro systems, modifications such as the Hoyer method (closed-system reactions under CO₂ pressure) improve yields .
Significance in Heterocyclic Chemistry
The compound’s spiro structure confers unique properties:
Structural Insights
X-ray crystallography of a related compound (C₁₅H₁₈N₂O₂S) revealed:
- Sofa conformation of the benzothiopyran ring, with sulfur deviating from the plane .
- Twisted hydantoin ring at a dihedral angle of 78.73° relative to the benzene ring, optimizing steric and electronic effects .
- N—H···O hydrogen bonds forming dimers in the crystal lattice .
Applications in Medicinal Chemistry
Anticancer Agents :
Enzyme Inhibitors :
Synthetic Utility :
Properties
IUPAC Name |
spiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJCNBTUQIPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C13C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(hydantoin-5,4’-thiochromane) typically involves the Bucherer–Bergs reaction, which is a well-established method for preparing hydantoins. In this reaction, an aldehyde or ketone is heated with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C to produce hydantoins . For the specific synthesis of spiro(hydantoin-5,4’-thiochromane), the starting materials would include a suitable thiochromane derivative and the reaction conditions would be optimized to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spiro(hydantoin-5,4’-thiochromane) would likely involve scaling up the Bucherer–Bergs reaction or other suitable synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations. Continuous flow chemistry and other modern techniques could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro(hydantoin-5,4’-thiochromane) can undergo various chemical reactions, including:
Oxidation: The thiochromane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydantoin or thiochromane rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiochromane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydantoin or thiochromane rings .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula: CHNOS
- Molecular Weight: 234.28 g/mol
- IUPAC Name: spiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
- Appearance: Powder
- Storage Temperature: Room Temperature
The structure features a spirocyclic arrangement that contributes to its unique chemical reactivity and potential biological activity. The compound exhibits a sofa conformation in its 2,3-dihydro-1-benzothiopyran ring, which is crucial for its interactions in biological systems .
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione exhibit notable antimicrobial properties. A study evaluated various hydantoin compounds and found that certain modifications to the hydantoin scaffold enhance their effectiveness against bacterial strains. The structural diversity offered by the spirocyclic framework allows for targeted modifications that can optimize antimicrobial activity .
Anticancer Properties
Another significant application of this compound lies in cancer research. The hydantoin moiety has been implicated in the development of anticancer agents. Studies have shown that compounds similar to 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation pathways. The ability to modify the imidazolidine ring further enhances its potential as a therapeutic agent against different cancer types .
Polymer Chemistry
The unique structural features of 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione make it a candidate for use in polymer synthesis. Its reactivity can be harnessed to create novel polymeric materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and composites .
Case Study 1: Synthesis and Characterization
A detailed study on the synthesis of 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione involved a multi-step process beginning with the formation of the spirocyclic structure through condensation reactions. The resulting product was characterized using techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure revealed significant insights into the molecular interactions and stability of the compound, confirming its potential for further biological testing .
Case Study 2: Biological Evaluation
In another study focusing on its biological applications, researchers evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that specific substitutions on the imidazolidine ring significantly improved antibacterial activity compared to non-substituted analogs. This highlights the importance of structural modifications in enhancing biological properties and tailoring compounds for specific therapeutic uses .
Mechanism of Action
The mechanism of action of spiro(hydantoin-5,4’-thiochromane) involves its interaction with specific molecular targets and pathways. The hydantoin moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiochromane ring can modulate the compound’s overall biological activity by enhancing its binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Spiro(imidazole-4,3’-thiochroman)ones: These compounds share a similar spirocyclic structure but differ in the nature of the fused rings.
Spirocyclic oxindoles: Known for their biological activities and used in medicinal chemistry.
Spiro-azetidin-2-one derivatives: Exhibiting diverse biological activities and used in drug discovery.
Uniqueness
Spiro(hydantoin-5,4’-thiochromane) is unique due to the combination of hydantoin and thiochromane moieties, which imparts distinct chemical and biological properties.
Biological Activity
2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a unique spirocyclic structure that includes a benzothiopyran moiety and an imidazolidine ring. The molecular formula is . The crystal structure reveals that the 2,3-dihydro-1-benzothiopyran ring adopts a sofa conformation, while the hydantoin ring exhibits a twisted arrangement relative to the benzene ring at an angle of 78.73° .
Anticancer Properties
Research indicates that compounds similar to 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of related spiro compounds can inhibit cell growth in human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM .
Sigma Receptor Interaction
The compound has been evaluated for its interaction with sigma receptors, which are implicated in various neurological disorders and cancer. Compounds with similar structures have demonstrated affinity for sigma receptors, suggesting potential applications in treating drug addiction and cancer . The binding affinity of these compounds to sigma receptors can influence their therapeutic efficacy.
Study on Antiproliferative Activity
A study focused on the synthesis and biological evaluation of sigma receptor ligands found that certain derivatives of spiro compounds exhibited potent antiproliferative activity. The research highlighted the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 19.9 |
| Compound B | MCF-7 | 75.3 |
| Compound C | COV318 | 45.0 |
| Compound D | OVCAR-3 | 92.0 |
Mechanistic Insights
The biological activity of 2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione may be attributed to its ability to interact with specific molecular targets within cells. The π-conjugation within the hydantoin ring enhances its reactivity and binding capabilities, potentially leading to significant biological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione derivatives?
- Methodology : The compound is synthesized via alkylation of the hydantoin scaffold. For example, spiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione is reacted with 1-bromo-2-methylpropane in the presence of anhydrous K₂CO₃ in DMF at room temperature for 8 hours. Reaction progress is monitored by TLC, followed by column chromatography (chloroform:methanol, 9:1) and slow solvent evaporation for crystallization .
Q. How is X-ray crystallography employed to determine the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) is performed to resolve bond lengths, angles, and torsion angles. The hydantoin ring is planar (max deviation: 0.012 Å), and the benzothiopyran adopts an envelope conformation (puckering amplitude Q = 0.519 Å). Hydrogen bonding (N–H⋯O) forms inversion dimers, analyzed using SHELXS97/SHELXL97 and visualized with PLATON .
Q. What analytical techniques validate the purity and structural integrity of synthesized derivatives?
- Methodology : Purity is confirmed via TLC and NMR. Melting points (e.g., 636.52 K) are measured using standard procedures. Crystallographic R factors (R₁ = 0.066, wR₂ = 0.195) and refinement parameters (S = 1.06) ensure data reliability. Hydrogen atoms are constrained using riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .
Advanced Research Questions
Q. How can discrepancies in reported dihedral angles of analogous hydantoin derivatives be resolved?
- Methodology : Compare puckering parameters (e.g., Q value) and dihedral angles between the hydantoin and benzothiopyran rings. For example, the title compound exhibits a dihedral angle of 81.15°, differing from 1-ethyl analogs (e.g., 78.73°). Use software like PLATON to analyze least-squares planes and refine conformational models with high-resolution data .
Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
- Methodology : Introduce substituents (e.g., alkyl, halogens) at the hydantoin N11 or benzothiopyran C5 positions. For example, Suzuki coupling with methylboronic acid or bromo-substituted thiophenes can modify electronic properties. Docking studies using the crystal structure (e.g., PDB ID: 1018087) predict interactions with target enzymes like aldose reductase .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?
- Methodology : Analyze intermolecular interactions via Hirshfeld surfaces. In the title compound, N11–H11⋯O15 hydrogen bonds (2.87 Å) form inversion dimers. Compare with analogs lacking substituents (e.g., 1-ethyl derivatives) to assess steric effects on packing efficiency .
Q. What computational approaches predict bioactivity based on the compound’s electronic structure?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potentials and frontier molecular orbitals. The π-conjugation in the hydantoin ring (N11–C12 = 1.349 Å, N13–C14 = 1.359 Å) suggests electron-deficient regions for nucleophilic attack, relevant for enzyme inhibition .
Data Contradiction Analysis
Q. How should researchers address variations in refinement parameters (e.g., R factors) across crystallographic studies?
- Methodology : Cross-validate data using independent datasets and high redundancy (e.g., Rint = 0.067 for 2397 reflections). For the title compound, the weighted R factor (wR₂ = 0.195) and extinction coefficient (0.0092) indicate robust refinement. Compare with structures refined using similar protocols (e.g., SHELXL97) to isolate experimental vs. model errors .
Q. Why do torsion angles of substituents (e.g., isobutyl groups) vary between derivatives?
- Methodology : Substituent bulkiness (e.g., isobutyl vs. ethyl) alters steric strain. For the title compound, the isobutyl group adopts antiperiplanar (torsion = -175.6°) and synclinal (61.5°) conformations, while smaller groups may exhibit less deviation. Molecular dynamics simulations can quantify energy barriers for rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
